CA II vs. CA XII Selectivity Window: >10,000-Fold Discrimination
The compound displays an exceptionally wide selectivity gap between CA II (Ki = 4.9 nM) and CA XII (Ki > 50,000 nM), exceeding four orders of magnitude [1]. This contrasts with the classical CA inhibitor acetazolamide, which inhibits CA II with Ki ≈ 12 nM and CA XII with Ki ≈ 500–600 nM, representing only a ~50-fold difference [2]. The pronounced CA II/CA XII discrimination of the target compound surpasses that of many fluorinated benzenesulfonamide analogs, where nanomolar inhibition of both CA II and CA XII is typically observed [3].
| Evidence Dimension | Ratio of Ki values: CA XII inhibition constant divided by CA II inhibition constant |
|---|---|
| Target Compound Data | CA II Ki = 4.9 nM; CA XII Ki > 50,000 nM; Selectivity ratio > 10,204-fold |
| Comparator Or Baseline | Acetazolamide: CA II Ki ≈ 12 nM; CA XII Ki ≈ 550 nM; Selectivity ratio ≈ 46-fold (literature values, comparable stopped-flow CO2 hydration assay format) |
| Quantified Difference | Target compound selectivity ratio exceeds acetazolamide by >220-fold |
| Conditions | Recombinant human CA isoforms; stopped-flow CO2 hydration assay; 15 min preincubation; 20–25°C |
Why This Matters
For research programs requiring selective CA II inhibition without confounding CA XII activity (e.g., certain kidney or CNS target validation studies), the compound offers a window that acetazolamide and many next-generation sulfonamides do not provide.
- [1] BindingDB, Entry BDBM50237183 (ChEMBL1518113): Inhibition of recombinant human carbonic anhydrases I, II, VII, XII by stopped-flow CO2 hydration assay. View Source
- [2] ChEMBL Database, Acetazolamide (CHEMBL20) bioactivity summary: CA II and CA XII inhibitory constants, EMBL-EBI. View Source
- [3] Zubriene, A. et al. ChemMedChem 2017, 12, 161–176. doi:10.1002/cmdc.201600509. (Class-level finding: many fluorinated benzenesulfonamides inhibit both CA II and CA XII in the nanomolar range.) View Source
